8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog No.
S2771945
CAS No.
189126-81-6
M.F
C18H29BrN4O2
M. Wt
413.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-di...

CAS Number

189126-81-6

Product Name

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-7-dodecyl-3-methylpurine-2,6-dione

Molecular Formula

C18H29BrN4O2

Molecular Weight

413.36

InChI

InChI=1S/C18H29BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-23-14-15(20-17(23)19)22(2)18(25)21-16(14)24/h3-13H2,1-2H3,(H,21,24,25)

InChI Key

HRBBOFDOAJDYSH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

solubility

not available

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, characterized by its unique structure that includes a bromine atom, a dodecyl chain, and a methyl group. The compound's molecular formula is C10H9BrN4O2C_{10}H_{9}BrN_{4}O_{2}, and it has a molecular weight of approximately 297.11 g/mol. Its melting point ranges from 320 to 327 °C, indicating its stability at elevated temperatures . The compound can be represented by the following structural formula:

O C N1 N C C2 C N CC CC C Br N2 C1 O\text{O C N1 N C C2 C N CC CC C Br N2 C1 O}

  • Purines can exhibit weak mutagenic activity [].
  • The bromine atom might add halogenation hazards, requiring proper handling procedures.

Future Research Directions

  • Synthesis and characterization of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activity or applications in medicinal chemistry.
, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of derivatives with different alkyl or aryl groups.
  • Condensation Reactions: The carbonyl groups can participate in condensation reactions with amines or alcohols, forming more complex structures.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives depending on the reducing agent used.

The synthesis of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with 8-bromo-3-methyl-1H-purine-2,6-dione as a precursor.
  • Alkylation Reaction: A dodecyl chain is introduced through an alkylation reaction using appropriate alkyl halides and a base such as sodium carbonate.
  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

For example, one method involves heating a mixture of 8-bromo-3-methyl-1H-purine-2,6-dione with dodecyl bromide and sodium carbonate in acetone at elevated temperatures .

8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or viral infections.
  • Research Reagents: It can be utilized in biochemical research for studying enzyme interactions and metabolic pathways involving purines.
  • Material Science: Its unique properties may allow for applications in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further studies are necessary to elucidate these interactions and their implications for therapeutic uses.

Several compounds share structural similarities with 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
8-Bromo-7-(but-2-ynyl)-3-methylxanthineC10H9BrN4O2C_{10}H_{9}BrN_{4}O_{2}Contains a butynyl group instead of dodecyl
8-Bromo-xanthineC7H5BrN4O2C_{7}H_{5}BrN_{4}O_{2}Lacks the long carbon chain; simpler structure
LinagliptinC25H28BrN5O2C_{25}H_{28}BrN_{5}O_{2}Contains additional functional groups for enhanced activity

These compounds highlight the versatility of purine derivatives and underscore the unique attributes of 8-bromo-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione due to its long hydrophobic dodecyl chain which may enhance its membrane permeability and biological activity compared to simpler analogs.

XLogP3

5.9

Dates

Last modified: 08-17-2023

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